molecular formula C10H11NO B3042378 1-Ethoxy-4-(isocyanomethyl)benzene CAS No. 602261-86-9

1-Ethoxy-4-(isocyanomethyl)benzene

Cat. No.: B3042378
CAS No.: 602261-86-9
M. Wt: 161.2 g/mol
InChI Key: WNVXJORABNEPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-4-(isocyanomethyl)benzene is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical and Electrochemical Studies

1-Ethoxy-4-(isocyanomethyl)benzene and its related compounds have been a subject of interest in photochemical and electrochemical studies. For instance, compounds like 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzene, which includes ethoxy groups, have been investigated for their photoisomerization and electrochemical isomerization behaviors. These studies help in understanding the mechanisms and kinetics of such processes, which are crucial in the development of advanced materials and technologies (Waskiewicz et al., 2008).

Analytical Chemistry Applications

In analytical chemistry, ethoxy-substituted benzene derivatives are utilized for method development in gas chromatography. For example, the separation and determination of position isomers of 1-(2-bromo-ethoxy)-4-nitro-benzene have been achieved using capillary gas chromatography. This is essential for precise and accurate analysis of complex chemical mixtures, which has applications in various fields including pharmaceuticals, environmental monitoring, and forensic science (Jiang Qin, 2005).

Environmental and Toxicological Studies

Compounds like 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, a fluorinated liquid-crystal monomer, are studied for their metabolic profiling and environmental impact. Understanding the metabolic pathways and potential toxicity of such compounds is crucial for assessing their environmental and human health risks (Wang et al., 2022).

Material Science and Organic Synthesis

In material science, ethoxy-substituted benzene compounds are investigated for their potential in creating advanced materials. For example, studies on 1-ethoxy-3-trifluoromethyl-1,3-butadiene have explored its use in creating functionalized benzene and pyridine derivatives, which have potential applications in pharmaceuticals and materials science (Volle & Schlosser, 2002).

Liquid Crystal Research

Research into liquid crystals, which are used in displays and other technologies, often involves ethoxy-substituted benzenes. The synthesis and study of novel homologous series of such compounds help in understanding their liquid crystal behaviors, which is pivotal in the development of new display technologies (Kher et al., 2021).

Surface Science

In surface science, the interaction of ethoxy-substituted benzene molecules with surfaces like gold has been studied to understand their electronic and geometrical structures. These insights are crucial for the development of molecular electronics and sensors (Lokamani et al., 2021).

Properties

IUPAC Name

1-ethoxy-4-(isocyanomethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-3-12-10-6-4-9(5-7-10)8-11-2/h4-7H,3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVXJORABNEPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297353
Record name 1-Ethoxy-4-(isocyanomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602261-86-9
Record name 1-Ethoxy-4-(isocyanomethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602261-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxy-4-(isocyanomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethoxy-4-(isocyanomethyl)benzene
Reactant of Route 2
1-Ethoxy-4-(isocyanomethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Ethoxy-4-(isocyanomethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Ethoxy-4-(isocyanomethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Ethoxy-4-(isocyanomethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Ethoxy-4-(isocyanomethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.